molecular formula C9H12ClNO3S B2373067 Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate CAS No. 2034256-71-6

Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate

Cat. No.: B2373067
CAS No.: 2034256-71-6
M. Wt: 249.71
InChI Key: SZWKHCMKJIRYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is a chemical compound that belongs to the class of carbamates. It features a thiophene ring substituted with a chlorine atom and a methoxyethyl group, making it a unique and versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring high purity of starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time.

    Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced carbamate derivatives.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is unique due to its specific combination of a chlorinated thiophene ring and a methoxyethyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

Methyl (2-(5-chlorothiophen-2-yl)-2-methoxyethyl)carbamate is a synthetic compound that belongs to the carbamate class, characterized by its unique structural features, including a chlorothiophene moiety and a methoxyethyl group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClNO3S
  • Molecular Weight : 249.72 g/mol
  • CAS Number : 2034256-71-6

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, influencing various biochemical pathways relevant to disease processes.

Antimicrobial Properties

Studies have shown that this compound has efficacy against a range of microbial pathogens. The proposed mechanism includes:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for microbial metabolism.
  • Membrane Disruption : It could disrupt microbial cell membranes, leading to cell death.

Anticancer Activity

This compound has been investigated for its potential in cancer therapy. Key findings include:

  • Cell Proliferation Inhibition : Research indicates that the compound can inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : It may induce programmed cell death in cancer cells through specific signaling pathways.

The biological effects of this compound are attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in:

  • Signal Transduction Pathways : Affecting cellular responses to growth factors and hormones.
  • Gene Expression : Modulating the expression of genes involved in cell cycle regulation and apoptosis.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.

Study 2: Anticancer Potential

In a study published in Cancer Research, researchers investigated the anticancer effects of the compound on human breast cancer cells. The study found:

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
Compound (10 µM)6530
Compound (50 µM)3070

The results indicate that higher concentrations of the compound significantly reduced cell viability and increased apoptosis rates.

Properties

IUPAC Name

methyl N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-13-6(5-11-9(12)14-2)7-3-4-8(10)15-7/h3-4,6H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWKHCMKJIRYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OC)C1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.